![molecular formula C19H12Cl3N3O B2742445 3-[5,6-dichloro-1-(3-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone CAS No. 338774-22-4](/img/structure/B2742445.png)
3-[5,6-dichloro-1-(3-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of benzimidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Benzimidazole derivatives are known for their broad range of chemical and biological properties . The specific compound you’re asking about, “3-[5,6-dichloro-1-(3-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone”, has a molecular formula of C15H10Cl4N2 .
Molecular Structure Analysis
The molecular structure of “this compound” includes a benzimidazole core, which is a bicyclic compound made up of benzene and imidazole rings . This compound also contains dichloro and chlorobenzyl substituents .科学的研究の応用
Catalytic Activity in Chemical Synthesis
One area of application involves the synthesis and characterization of benzimidazolium salts and their palladium N-heterocyclic carbene complexes. These compounds, which share structural similarities with the specified chemical, have demonstrated significant catalytic activity in carbon-carbon bond-forming reactions. Specifically, they have been used in Suzuki–Miyaura cross-coupling and arylation reactions, offering a highly efficient route for the formation of asymmetric biaryl compounds even at very low loading. This indicates the potential utility of related compounds in facilitating complex chemical syntheses (Akkoç et al., 2016).
Development of Multidentate Ligands
Research into the development of new multidentate ligands has led to the creation of compounds featuring benzimidazole and pyridine units. These compounds, akin to the one , serve as precursors for complex metal derivatives with potential applications in catalysis and materials science. For example, the synthesis of a new polydentate N-heterocyclic biscarbene and its silver(I) complex derivative has been explored, highlighting the versatility of benzimidazole-pyridine frameworks in coordinating with metals (Caballero et al., 2001).
Novel Multicomponent Chemical Reactions
Innovative synthetic methodologies have been developed using related compounds as key intermediates. For instance, polysubstituted pyrido[1,2-a]benzimidazole derivatives were produced through a novel one-pot, four-component reaction. This methodology leverages the structural features of benzimidazole and pyridine moieties for the efficient synthesis of complex heterocyclic compounds, demonstrating the compound's role in advancing synthetic organic chemistry (Yan et al., 2009).
Luminescent Materials
Compounds containing benzimidazole and pyridine units have been investigated for their potential in creating luminescent materials. For example, research into the luminescent properties of lanthanide nitrato complexes with substituted bis(benzimidazolyl)pyridines has revealed their utility in the development of new photophysical materials. These findings suggest that structurally similar compounds could be explored for applications in optical devices and sensors (Petoud et al., 1997).
Antiviral and Anticancer Research
The structural framework of benzimidazole-pyridine compounds has also been explored in the context of antiviral and anticancer research. Compounds with similar structures have been synthesized and tested for their antiviral activity, particularly against human cytomegalovirus and HSV-1. This line of research underscores the potential therapeutic applications of these compounds in treating viral infections (Gudmundsson et al., 2003).
特性
IUPAC Name |
3-[5,6-dichloro-1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl3N3O/c20-12-4-1-3-11(7-12)10-25-17-9-15(22)14(21)8-16(17)24-18(25)13-5-2-6-23-19(13)26/h1-9H,10H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQSQUIWBCLXLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C3=CC(=C(C=C3N=C2C4=CC=CNC4=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

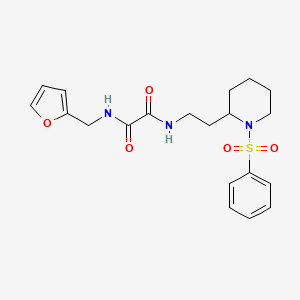
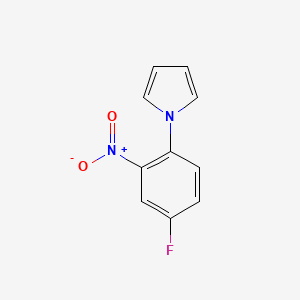
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-methylthiophene-2-carboxamide](/img/structure/B2742365.png)
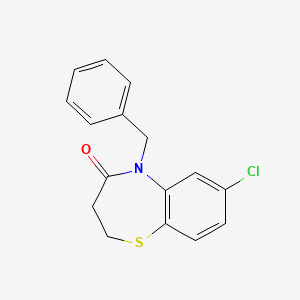

![2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2742370.png)
![Methyl 2-[2-(3,4-dimethoxybenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2742375.png)

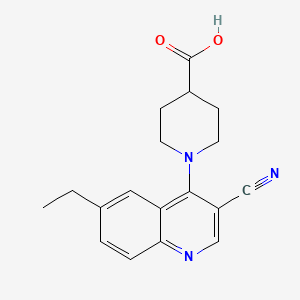
![N~4~-(1,3-benzodioxol-5-yl)-N~6~-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2742379.png)
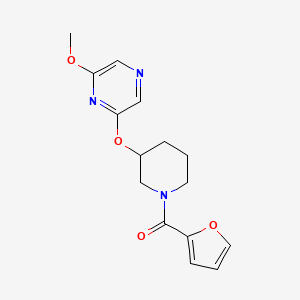
![2-chloro-N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}acetamide](/img/structure/B2742382.png)

